Methyl 5-methoxybenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate is a compound that is part of a family of benzo[b]thiophene derivatives. These compounds have been the subject of various studies due to their potential applications in pharmacology and materials science. The benzo[b]thiophene moiety is a structural component that can impart interesting chemical and physical properties to the molecules it is part of, making these derivatives valuable for further research and development .
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives often involves reactions with methyl mercaptoacetate and activated quinones, as well as various substitution reactions including bromination, nitration, and formylation. For instance, the synthesis of methyl 4,7-dihydro-4,7-dioxobenzo[b]thiophene-2-carboxylate, a related compound, is achieved through the reaction of methyl mercaptoacetate with activated 1,4-benzoquinones . Additionally, substitution reactions of 4-methoxybenzo[b]thiophen and its derivatives have been investigated, revealing insights into the reactivity and selectivity of these compounds . The synthesis of these compounds is crucial for their evaluation as potential chemotherapeutic agents or charge-transporting materials .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectroscopy. X-ray crystallography has also been employed to determine the crystal and molecular structures of methoxybenzo[b]thiophenes, providing detailed information on bond distances, angles, and torsion angles, as well as insights into the intermolecular forces that stabilize the crystal lattice . These structural analyses are essential for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and decarboxylation. For example, the bromination and nitration of 4-methoxybenzo[b]thiophen typically yield 7-substituted products, while its 3-methyl derivative gives a mixture of 2- and 7-substituted compounds . Decarboxylation reactions have also been studied, with some derivatives being stable under certain conditions while others readily undergo decarboxylation or demethylation . These reactions are significant for the functionalization and further development of benzo[b]thiophene-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of methoxy and methyl groups can affect the electron distribution within the molecule, which in turn can influence reactivity and stability. The "abnormal" bromination selectivity observed in some derivatives is attributed to a special electron structure and "non-planar" conjugated model, which affects the electron delocalization and reaction active energy . The physical properties, such as melting points, solubility, and stability, are also determined by the molecular structure and substituents present in the benzo[b]thiophene derivatives .
Scientific Research Applications
Chemical Properties and Reactions
- Methyl 5-methoxybenzo[b]thiophene-2-carboxylate demonstrates interesting chemical behaviors in various reactions. For instance, it shows stability under certain decarboxylation conditions while readily undergoing demethylation (Jackson & Bowlus, 1980). This property is significant for chemical syntheses where selective reactivity is required.
Synthesis of Derivatives
- The compound is pivotal in the synthesis of various derivatives. For example, it has been used in the production of a range of amines and thiouronium salts, which are valuable in pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971). The ability to generate a variety of derivatives broadens its applicability in different fields of research.
Photochromic Properties
- Methyl 5-methoxybenzo[b]thiophene-2-carboxylate plays a role in the synthesis of photochromic compounds. These compounds have applications in areas like material sciences and optical technologies (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000). Photochromic materials are essential in the development of smart lenses and other light-responsive materials.
Structural Studies
- The compound has also been a subject of structural studies, which helps in understanding its molecular conformation and behavior in different chemical environments. For instance, X-ray crystallography studies have been conducted to determine its structural configuration, providing insights into its chemical behavior (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996). Such studies are crucial for designing drugs and materials with specific properties.
Applications in Medicinal Chemistry
- It is important in the field of medicinal chemistry, particularly in the synthesis of potential anticancer agents. The ability to incorporate this compound into larger, biologically active molecules makes it a valuable component in drug discovery (Ghorab, Bashandy, & Alsaid, 2014). Its inclusion in drug synthesis can lead to the development of new therapeutic agents.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-methoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPCNZRDJYLVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631719 | |
Record name | Methyl 5-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxybenzo[b]thiophene-2-carboxylate | |
CAS RN |
19492-99-0 | |
Record name | Methyl 5-methoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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